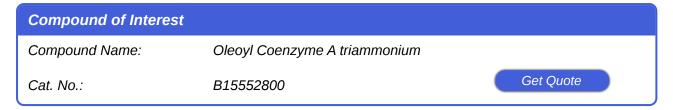


Oleoyl Coenzyme A Triammonium: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-Coenzyme A (Oleoyl-CoA) triammonium salt is a pivotal molecule in cellular metabolism, serving as a key substrate for a multitude of enzymes that govern lipid synthesis, storage, and signaling. As the activated form of oleic acid, a ubiquitous monounsaturated fatty acid, Oleoyl-CoA stands at the crossroads of major metabolic pathways. Its precise enzymatic utilization is critical for maintaining cellular homeostasis, and dysregulation of these pathways is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This in-depth technical guide provides a comprehensive overview of Oleoyl-CoA as an enzyme substrate, detailing the core enzymes that utilize it, their kinetic properties, and the intricate signaling networks that regulate these processes. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of lipid metabolism and develop novel therapeutic interventions.

Core Enzymes Utilizing Oleoyl-Coenzyme A

Oleoyl-CoA is a primary substrate for several key enzymes involved in the synthesis of complex lipids. These enzymes are central to the anabolic processes that convert fatty acids into storage and structural lipids.



Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase is a critical enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1][2][3] It is an integral membrane protein located in the endoplasmic reticulum that catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs.[3][4] The primary substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[2] This reaction is a rate-limiting step in the synthesis of MUFAs and is crucial for the generation of oleate, a major component of triglycerides and membrane phospholipids.[1][2]

Glycerol-3-Phosphate Acyltransferase (GPAT)

Glycerol-3-phosphate acyltransferase catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[5][6] This enzyme esterifies a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[6] There are four known isoforms of GPAT (GPAT1-4) with distinct subcellular localizations and substrate specificities.[6] Mitochondrial GPATs (GPAT1 and GPAT2) and endoplasmic reticulum-localized GPATs (GPAT3 and GPAT4) can all utilize Oleoyl-CoA as a substrate, although their preferences for saturated versus unsaturated acyl-CoAs can vary.[6] [7][8] For instance, GPAT2 shows no preference for palmitoyl-CoA over oleoyl-CoA.[6]

Diacylglycerol Acyltransferase (DGAT)

Diacylglycerol acyltransferase catalyzes the final and committed step in the synthesis of triglycerides.[9] This enzyme esterifies a fatty acyl-CoA to the sn-3 position of diacylglycerol (DAG) to form triacylglycerol (TAG).[9] There are two major isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties.
[9] Both DGAT1 and DGAT2 are integral membrane proteins of the endoplasmic reticulum and can utilize Oleoyl-CoA as a substrate.[9]

Quantitative Data on Enzymatic Reactions

Understanding the kinetic parameters of enzymes that utilize Oleoyl-CoA is fundamental for elucidating their regulatory mechanisms and for the development of targeted inhibitors. The following tables summarize available quantitative data for SCD1, GPAT, and DGAT with Oleoyl-CoA as a substrate.



Enzyme	Organism /Source	Apparent Km for Oleoyl- CoA (µM)	Apparent Vmax (nmol/mi n/mg protein)	kcat (s-1)	Notes	Referenc e(s)
DGAT1	Brassica napus (recombina nt)	14.7 ± 1.2	1.8 ± 0.03	Not Reported	Exhibited positive cooperativit y.	[10]
DGAT1	Human (overexpre ssed in insect cells)	Not explicitly stated, but activity increased with oleoyl- CoA concentrati on	362 (formation of CoASH)	Not Reported	Assay measured CoASH formation.	[11]
GPAT	Rat Liver Mitochondr ia	31.2	Vmax with oleoyl-CoA was 4-fold lower than with palmitoyl- CoA	Not Reported	Oleoyl-CoA did not show substrate inhibition at concentrati ons up to 120 µM.	[7]

Note: Comprehensive kinetic data for mammalian SCD1 with Oleoyl-CoA as a product (rather than substrate) is not readily available in the literature, as the primary substrates are saturated acyl-CoAs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme activity and the screening of potential modulators. Below are representative protocols for assaying the activity



of SCD1, GPAT, and DGAT.

Stearoyl-CoA Desaturase 1 (SCD1) Enzyme Inhibition Assay

This protocol is adapted from a high-throughput screening assay for SCD1 inhibitors and can be modified to measure direct enzyme activity.[12][13][14]

Objective: To determine the activity of SCD1 by measuring the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.

Materials:

- Microsomes from cells or tissues expressing SCD1 (e.g., liver)[12]
- [14C]-labeled Stearoyl-CoA (substrate)[12]
- Assay Buffer: Phosphate buffer (pH 7.4) containing ATP, CoA, and NADH[12]
- Potassium hydroxide solution (for reaction termination)[12]
- Solvent mixture for lipid extraction (e.g., chloroform:methanol)[12]
- Thin-layer chromatography (TLC) plates and developing solvent[12]
- Scintillation counter or radiometric detector[12]

Methodology:

- Microsome Preparation: Isolate microsomes from the desired source using differential centrifugation.[12]
- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specified amount of microsomal protein, and the test compound (if screening for inhibitors).
- Reaction Initiation: Start the reaction by adding [14C]-stearoyl-CoA to the mixture.[12]



- Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is within the linear range.
- Reaction Termination: Stop the reaction by adding a potassium hydroxide solution.[12]
- Lipid Extraction: Extract the lipids from the reaction mixture using a suitable solvent system. [12]
- Separation and Quantification: Separate the radiolabeled substrate (stearoyl-CoA) from the product (oleoyl-CoA) using TLC. Quantify the amount of radiolabeled product using a scintillation counter or radiometric detector.[12]
- Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is based on methods used to measure GPAT activity in mitochondrial and microsomal fractions.[5][7][15][16]

Objective: To measure the activity of GPAT by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

Materials:

- Mitochondrial or microsomal fractions from cells or tissues
- Assay Buffer: HEPES-NaOH buffer (pH 7.4) containing MgCl2, fatty acid-free BSA, NaF, and DTT[7]
- [14C]-glycerol-3-phosphate[7]
- Oleoyl-CoA (or other fatty acyl-CoA substrates)[7]
- Chloroform/methanol extraction solution
- TLC plates and developing solvent (e.g., CHCl3/pyridine/formic acid)[15]



· Scintillation counter

Methodology:

- Fraction Preparation: Isolate mitochondrial or microsomal fractions from the tissue or cell sample.
- Reaction Mixture: Prepare a reaction mixture containing the assay buffer, a defined amount of protein from the isolated fraction, and the desired concentration of Oleoyl-CoA.
- Reaction Initiation: Initiate the reaction by adding [14C]-glycerol-3-phosphate.
- Incubation: Incubate the reaction at 37°C for a specific duration within the linear range of the assay.
- Reaction Termination and Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solution.
- Product Separation: Spot the lipid extract onto a TLC plate alongside standards for lysophosphatidic acid (LPA), phosphatidic acid (PA), and diacylglycerol (DAG). Develop the chromatogram.[15]
- Quantification: Scrape the bands corresponding to LPA, PA, and DAG into scintillation vials and measure the radioactivity.[15]
- Activity Calculation: Determine the GPAT specific activity based on the amount of radiolabeled product formed.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol describes a common method for measuring DGAT activity using a radiolabeled substrate.[9][11][17][18][19]

Objective: To determine DGAT activity by measuring the incorporation of a radiolabeled acyl group from Oleoyl-CoA into diacylglycerol to form triacylglycerol.

Materials:



- Microsomal preparations from cells or tissues expressing DGAT[11]
- Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2, fatty acid-free BSA, and sucrose[11]
- [14C]-Oleoyl-CoA[11]
- 1,2-Diacylglycerol (DAG)[11]
- TLC plates and developing solvent
- Scintillation counter[17]

Methodology:

- Microsome Preparation: Prepare microsomal membranes by differential centrifugation of cell or tissue lysates.[11]
- Reaction Setup: In a reaction tube, combine the assay buffer, a specified amount of microsomal protein, and 1,2-diacylglycerol.[11]
- Reaction Initiation: Start the reaction by adding [14C]-Oleoyl-CoA.[11]
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes),
 ensuring linearity.[17]
- Lipid Extraction: Terminate the reaction and extract the lipids.
- Product Separation: Separate the radiolabeled triacylglycerol (TAG) product from the unreacted substrate by TLC.[17]
- Quantification: Quantify the radioactivity in the TAG spot using a liquid scintillation counter.
 [17]
- Data Analysis: Calculate the DGAT activity as the amount of [14C]-TAG formed per unit time per milligram of protein.

Signaling Pathways and Regulatory Networks



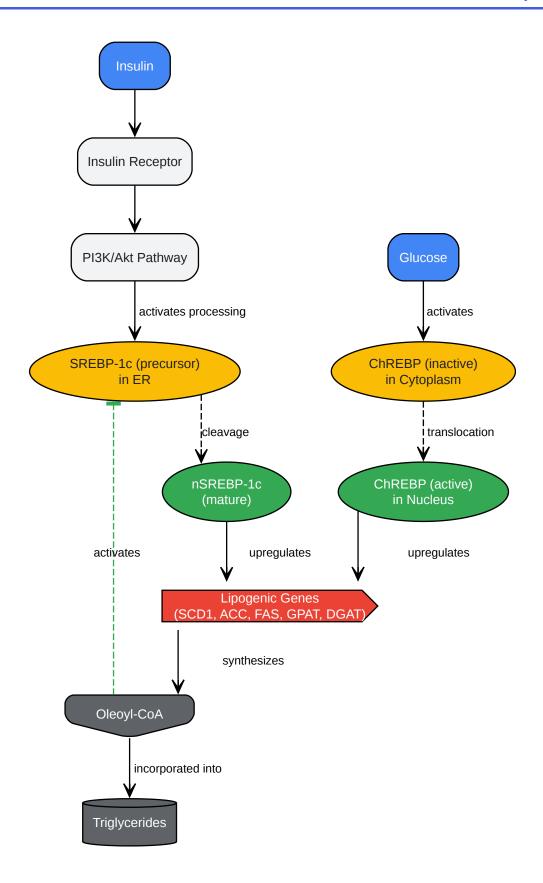
The enzymatic utilization of Oleoyl-CoA is tightly regulated by complex signaling networks that respond to nutritional and hormonal cues. Understanding these pathways is crucial for comprehending the pathophysiology of metabolic diseases and for identifying novel therapeutic targets.

SREBP and ChREBP Signaling in Lipogenesis

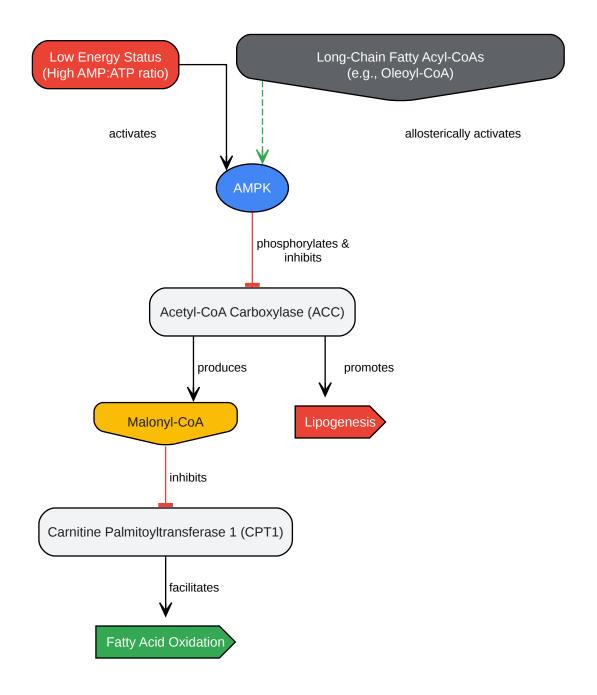
The synthesis of Oleoyl-CoA and its subsequent incorporation into complex lipids are transcriptionally regulated by two master transcription factors: Sterol Regulatory Element-Binding Protein (SREBP)-1c and Carbohydrate Response Element-Binding Protein (ChREBP).

- SREBP-1c: This transcription factor is a key regulator of genes involved in fatty acid synthesis, including SCD1, ACC, and FAS.[20][21][22][23] Insulin signaling is a major activator of SREBP-1c, promoting its processing and nuclear translocation to upregulate the expression of lipogenic genes.[22][24] Oleate itself has been shown to activate SREBP-1 signaling activity, suggesting a feed-forward mechanism.[20][25]
- ChREBP: This transcription factor is activated by glucose metabolites and plays a crucial role in coordinating glycolysis and lipogenesis.[24][26][27][28][29] ChREBP induces the expression of key lipogenic enzymes, including SCD1, in response to high carbohydrate intake.[26][27]

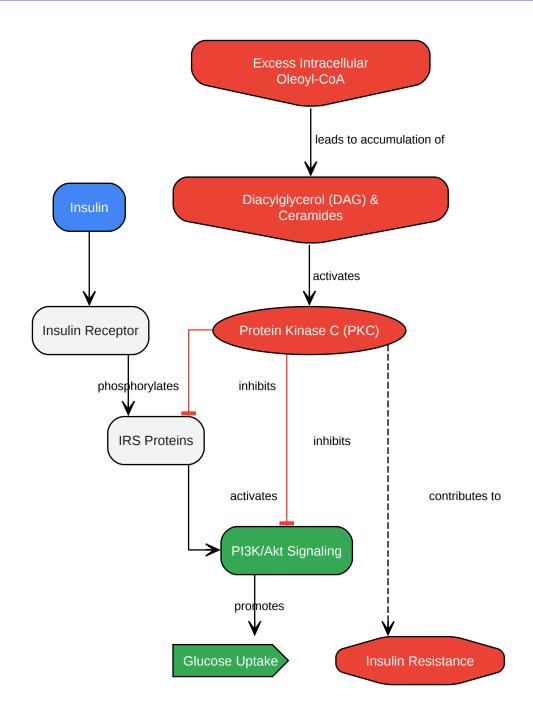












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